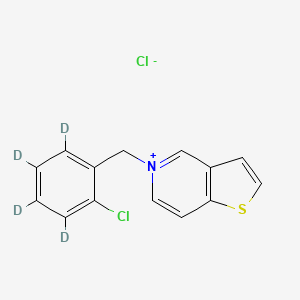

Ticlodipine EP impurity E-d4 (chloride)

Description

Contextualizing Impurity Control in Active Pharmaceutical Ingredients (APIs) within Pharmaceutical Development

The control of impurities in APIs is a critical issue for the pharmaceutical industry. researchgate.net Impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the API. nih.gov These substances can originate from various sources, including starting materials, intermediates, reagents, catalysts, and degradation products. nih.gov The presence of impurities, even in trace amounts, can potentially affect the quality, safety, and efficacy of the final drug product. nih.gov Left unchecked, some impurities may elicit toxic or unexpected pharmacological effects. acs.org

Regulatory bodies worldwide, therefore, mandate comprehensive impurity profiling. This process involves the detection, identification, and quantification of each impurity. researchgate.net Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being particularly prominent. researchgate.netshimadzu.com The goal is to ensure that the levels of impurities are maintained below established safety thresholds.

The European Pharmacopoeia (EP) Framework and Its Significance for Pharmaceutical Impurity Definition

The European Pharmacopoeia (EP) provides a legal and scientific benchmark for pharmaceutical quality. Its framework for controlling impurities is detailed in general monographs and chapters, which are legally binding. Specifically, the general monograph Substances for Pharmaceutical Use (2034) and the general chapter 5.10. Control of impurities in substances for pharmaceutical use are pivotal. researchgate.netnih.govacs.org

These documents establish the principles for the control of organic and inorganic impurities. acs.orgshimadzu.com The EP sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. acs.orgmdpi.com An impurity above the reporting threshold must be reported. An impurity exceeding the identification threshold must have its structure elucidated. An impurity that is present above the qualification threshold requires toxicological data to establish its safety. mdpi.com

The EP monographs for specific APIs list "specified impurities," which are impurities that are known and have been adequately characterized. acs.orgdntb.gov.ua The use of official EP reference standards is crucial for the accurate identification and quantification of these impurities. acs.org

| Threshold Type | Description | General Limit (for daily dose ≤ 2g) |

| Reporting Threshold | The level above which an impurity must be reported. | > 0.05% |

| Identification Threshold | The level above which an impurity's structure must be determined. | > 0.10% |

| Qualification Threshold | The level above which an impurity's safety must be established through toxicological studies. | > 0.15% |

| This table presents the general thresholds for impurities as defined by the European Pharmacopoeia for active substances with a maximum daily dose of 2 grams or less. acs.org |

Academic Research Perspectives on Deuterated Analogs within Chemical and Analytical Sciences

Deuterated analogs, a type of stable isotope-labeled compound where one or more hydrogen atoms are replaced by deuterium (B1214612), have become invaluable in pharmaceutical sciences. ajrconline.orgnih.gov This substitution results in a molecule with a slightly higher mass but nearly identical chemical properties to its non-deuterated counterpart. researchgate.net This unique characteristic is leveraged in various applications, from improving analytical methods to studying drug metabolism.

One of the most significant applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in methods combining liquid chromatography with mass spectrometry (LC-MS). youtube.comnih.gov An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, but is distinguishable by its mass. Deuterated analogs perfectly fit this description.

The use of a deuterated internal standard can significantly improve the accuracy and precision of an analytical method by compensating for variations in sample preparation, injection volume, and matrix effects during ionization. youtube.com In the context of impurity profiling, a deuterated version of a known impurity, such as Ticlopidine (B1205844) EP impurity E-d4 (chloride), allows for the precise quantification of the corresponding non-deuterated impurity in the API. Research has shown that LC-MS/MS methods utilizing deuterated internal standards are robust and reliable for the determination of drugs and their impurities in various matrices. nih.gov

The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond. researchgate.net This difference, known as the kinetic isotope effect, means that reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. This property is strategically used in mechanistic studies to identify the rate-determining steps in metabolic pathways or degradation processes. By selectively deuterating different positions on a drug molecule, researchers can investigate which sites are most susceptible to metabolic attack or chemical degradation.

In stability studies, forced degradation (or stress testing) is conducted to understand how a drug substance breaks down under conditions of heat, light, humidity, and different pH levels. If a deuterated analog of a potential degradation product is available, it can be used to confirm the identity of the degradant and to develop stability-indicating analytical methods. Stable isotope labeling can also be employed to trace the degradation pathways of a drug, providing a clearer picture of its intrinsic stability. nih.gov For instance, studies on the degradation of thienopyridine drugs like ticlopidine have been conducted to understand their stability profiles. acs.org

Properties

Molecular Formula |

C14H11Cl2NS |

|---|---|

Molecular Weight |

300.2 g/mol |

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]thieno[3,2-c]pyridin-5-ium;chloride |

InChI |

InChI=1S/C14H11ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-8,10H,9H2;1H/q+1;/p-1/i1D,2D,3D,4D; |

InChI Key |

MIKRQGCVDHVAHS-FOMJDCLLSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C[N+]2=CC3=C(C=C2)SC=C3)Cl)[2H])[2H].[Cl-] |

Canonical SMILES |

C1=CC=C(C(=C1)C[N+]2=CC3=C(C=C2)SC=C3)Cl.[Cl-] |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for Ticlodipine Ep Impurity E D4 Chloride

Research into Methodologies for the Preparation of Deuterated Pharmaceutical Impurities

The preparation of deuterated pharmaceutical impurities is a specialized field that demands high precision and control. The goal is to introduce deuterium (B1214612) atoms at specific locations within a molecule to create a stable, isotopically distinct version of a non-labeled compound.

Achieving site-specific deuteration is paramount for creating useful labeled standards. Various methods have been developed to introduce deuterium with high regioselectivity.

Hydrogen Isotope Exchange (HIE): This is a prominent method for late-stage deuteration. nih.gov It involves the direct replacement of hydrogen with deuterium on a pre-formed molecular scaffold. nih.gov Metal-catalyzed HIE reactions, using catalysts based on iridium, rhodium, ruthenium, or palladium, are common. nih.govnih.gov These methods can be directed by existing functional groups within the molecule to achieve deuteration at specific C-H bonds. For instance, ruthenium catalysts combined with amine additives can form transient directing groups to facilitate selective deuteration of aromatic carbonyl compounds. nih.gov

Stepwise Synthesis with Deuterated Building Blocks: An alternative to late-stage HIE is the de novo synthesis approach. nih.gov This strategy involves preparing smaller, deuterated building blocks which are then assembled into the final, more complex molecule. This method offers excellent control over the location and number of deuterium atoms incorporated.

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for selective C-H functionalization, including deuteration. nih.gov This technique can activate specific C-H bonds, such as those alpha to an amine, allowing for direct hydrogen isotope exchange under mild conditions. nih.gov

These techniques are constantly being refined to improve efficiency, selectivity, and applicability to a wide range of complex pharmaceutical molecules.

Ticlopidine (B1205844) EP Impurity E is chemically identified as 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride. nih.gov Its formation is intrinsically linked to the synthesis of Ticlopidine itself. The core of Ticlopidine is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system. nih.govnih.govnih.govnih.gov

A plausible synthetic pathway for Ticlopidine Impurity E involves the following key steps:

Synthesis of the Thienopyridine Core: The synthesis typically starts from 2-thienylethylamine, which undergoes a Pictet-Spengler type reaction with an aldehyde (like formaldehyde (B43269) or paraformaldehyde) to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate (11). nih.govguidechem.comgoogle.com

Formation of the Impurity: Ticlopidine Impurity E is a quaternary pyridinium (B92312) salt. It is likely formed as a by-product during the synthesis of Ticlopidine or as a degradation product. The synthesis of Ticlopidine involves the N-alkylation of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate with 2-chlorobenzyl chloride. If the starting thienopyridine material contains the non-reduced, aromatic thieno[3,2-c]pyridine (B143518) (Ticlopidine Impurity A), veeprho.com its reaction with 2-chlorobenzyl chloride would directly yield Ticlopidine Impurity E. This impurity is an N-benzylated derivative of the aromatic thieno[3,2-c]pyridine core.

Plausible Formation of Ticlopidine Impurity E

| Step | Reactant 1 | Reactant 2 | Product | Description |

|---|---|---|---|---|

| 1 | Thieno[3,2-c]pyridine (Impurity A) | 2-Chlorobenzyl chloride | 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride (Impurity E) | N-alkylation of the aromatic pyridine (B92270) ring leads to the formation of the quaternary pyridinium salt. |

The synthesis of Ticlopidine EP Impurity E-d4 (Chloride) would require the specific incorporation of four deuterium atoms. Based on the common labeling patterns for similar compounds, the deuterium atoms are likely located on the saturated portion of the tetrahydrothienopyridine ring.

A logical synthetic strategy would involve preparing a deuterated version of the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d4, followed by its conversion to the impurity.

Deuteration of the Intermediate: A common method to achieve this would be through catalytic reduction of the aromatic precursor, thieno[3,2-c]pyridine, using deuterium gas (D2) in the presence of a catalyst like Palladium on carbon (Pd/C). This would saturate the pyridine ring, incorporating four deuterium atoms.

Aromatization to form the Impurity Precursor: The resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-d4 would then need to be aromatized to yield thieno[3,2-c]pyridine-d4. This can be a challenging step, potentially achieved through oxidation.

Final Quaternization: The final step would be the reaction of the deuterated aromatic intermediate, thieno[3,2-c]pyridine-d4, with 2-chlorobenzyl chloride. This N-alkylation reaction would yield the target molecule, Ticlopidine EP Impurity E-d4 (Chloride).

Alternatively, H/D exchange reactions on the pre-formed thieno[3,2-c]pyridine could be explored, although achieving selective deuteration on the pyridine ring while leaving the thiophene (B33073) ring untouched can be challenging. rsc.org

Scholarly Challenges in Achieving Isotopic Purity and Regioselectivity in Deuteration Syntheses

The synthesis of precisely labeled compounds is fraught with challenges. Researchers must contend with issues of both regioselectivity (placing the deuterium at the correct atomic position) and isotopic purity (achieving a high percentage of deuteration at the target site).

Regioselectivity: Directing deuterium to a specific C-H bond among many similar ones is a significant hurdle. researchgate.net For N-heterocycles like pyridine, the inherent electronic properties of the ring can make certain positions (e.g., C3) difficult to functionalize selectively. researchgate.net While various catalytic systems offer solutions, they often suffer from limitations such as poor regioselectivity, over-deuteration, or the need for harsh reaction conditions.

Isotopic Purity: Achieving high levels of deuterium incorporation (often >95-98%) is critical for the utility of the labeled compound as an analytical standard. nih.gov Many H/D exchange reactions are reversible, which can lead to incomplete deuteration or "scrambling," where deuterium is incorporated at unintended positions. nih.gov The presence of residual protium (B1232500) (¹H) in the deuterated source (e.g., D₂O) can also lower the final isotopic enrichment.

Separation of Isotopologues: A major challenge is that mixtures of isotopologues (molecules differing only in the number of isotopic substitutions) and isotopomers (molecules with the same number of isotopes but at different positions) are nearly impossible to separate using standard chromatographic techniques due to their similar physical properties. Therefore, the synthesis itself must be highly precise.

Advanced Characterization Methodologies for Confirming Synthetic Purity and Isotopic Enrichment

To overcome the challenges of synthesis, robust analytical techniques are required to verify the structure, purity, and degree of isotopic labeling of the final compound. A combination of spectroscopic methods is typically employed. nih.gov

The structural elucidation of a deuterated impurity like Ticlopidine EP Impurity E-d4 relies on a multi-pronged analytical approach. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of deuterium atoms. nih.gov

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or significantly decrease in intensity. This provides direct evidence of successful deuteration at a specific site. acs.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

¹³C NMR (Carbon NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, resulting in characteristic triplet signals for deuterated carbons in proton-decoupled ¹³C NMR spectra. This helps to confirm the location of the label. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the molecular weight of the labeled compound and assessing the degree of isotopic enrichment. americanpharmaceuticalreview.comyoutube.com By comparing the mass of the labeled compound to its non-labeled analog, the number of incorporated deuterium atoms can be confirmed. The mass difference for each incorporated deuterium is approximately 1.0063 Da. The isotopic distribution pattern in the mass spectrum reveals the percentage of molecules that are d0, d1, d2, d3, d4, etc., allowing for a quantitative assessment of isotopic purity. nih.govamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy can provide supporting evidence for deuteration. The stretching frequency of a C-D bond (approx. 2100-2200 cm⁻¹) is significantly lower than that of a C-H bond (approx. 2800-3000 cm⁻¹). The appearance of new absorption bands in this region and the disappearance of corresponding C-H bands can indicate successful deuterium incorporation. acs.org

Spectroscopic Techniques for Characterization

| Technique | Information Provided | Application to Ticlopidine EP Impurity E-d4 |

|---|---|---|

| ¹H NMR | Location of H atoms | Disappearance of signals for protons at the C4, C5, C6, and C7 positions of the pyridinium ring. |

| ¹³C NMR | Carbon skeleton and C-D bonds | Appearance of triplet signals for the C4, C5, C6, and C7 carbons due to C-D coupling. |

| HR-MS | Molecular weight & isotopic purity | Confirms the mass increase corresponding to four deuterium atoms and quantifies the percentage of the d4 isotopologue. |

| IR Spec. | Presence of specific bonds | Appearance of C-D stretching vibrations and disappearance of the corresponding C-H stretching vibrations. |

Chromatographic Purity Assessment of Synthesized Impurity Reference Standards

The synthesis of isotopically labeled impurity reference standards, such as Ticlopidine EP Impurity E-d4 (Chloride), is a critical process in pharmaceutical development and quality control. Once synthesized, the paramount step is to rigorously assess the chemical and chromatographic purity of the resulting standard. This assessment ensures the standard is suitable for its intended use, which includes serving as a benchmark for the accurate identification and quantification of impurities in the active pharmaceutical ingredient (API), Ticlopidine. The purity value assigned to the reference standard directly impacts the accuracy of impurity profiling in routine drug substance and product analysis.

High-performance liquid chromatography (HPLC) is the predominant technique for evaluating the purity of non-volatile, polar organic compounds like Ticlopidine and its related substances. nih.govwisdomlib.org The method's high resolution, sensitivity, and precision make it ideal for separating the main compound from structurally similar impurities, including process-related impurities and degradation products.

A typical purity assessment by HPLC involves developing a stability-indicating method capable of separating the target impurity from the API, other known impurities, and any potential synthetic by-products. The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, and precision. wisdomlib.org For Ticlopidine EP Impurity E-d4 (Chloride), a reversed-phase HPLC method is generally employed. nih.gov

The purity is often determined using an area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram. A UV detector is commonly used, and the detection wavelength is selected to ensure an adequate response for the main compound and all relevant impurities. nih.gov

Below is a representative data table illustrating the results from an HPLC purity analysis of a synthesized batch of Ticlopidine EP Impurity E-d4 (Chloride).

Table 1: Illustrative HPLC Chromatographic Purity Data for Ticlopidine EP Impurity E-d4 (Chloride)

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

|---|---|---|---|

| Unidentified Impurity 1 | 4.85 | 1,540 | 0.05 |

| Ticlopidine EP Impurity A | 6.21 | 2,980 | 0.10 |

| Ticlopidine EP Impurity E-d4 (Chloride) | 9.54 | 2,978,500 | 99.78 |

| Unidentified Impurity 2 | 11.32 | 2,390 | 0.07 |

| Total | 2,985,410 | 100.00 | |

| Calculated Purity | 99.78% |

In conjunction with HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the identity of the primary peak and characterizing any detected impurities. For a deuterated standard, LC-MS confirms the mass-to-charge ratio (m/z) corresponding to Ticlopidine EP Impurity E-d4, verifying the successful incorporation of the deuterium atoms. This is crucial as stable isotope-labeled internal standards are vital for compensating for matrix effects and improving the accuracy of quantitative bioanalysis. cerilliant.comscispace.com

The use of deuterated standards is not without its analytical challenges. Potential issues such as in-source hydrogen-deuterium scrambling or chromatographic shifts relative to the non-labeled analyte must be investigated during method validation. cerilliant.comsigmaaldrich.com Therefore, the purity assessment must not only quantify impurities but also confirm the isotopic integrity and stability of the labeled standard under the analytical conditions.

The final purity value of the reference standard is assigned based on a mass balance calculation, incorporating data from the chromatographic purity assessment as well as results from other analytical tests such as residual solvents (by Gas Chromatography), water content (by Karl Fischer titration), and non-combustible residue (by sulfated ash testing).

Table 2: Typical Analytical Parameters for Purity Assessment of a Reference Standard

| Analytical Test | Method | Purpose | Typical Acceptance Criterion |

|---|---|---|---|

| Chromatographic Purity | HPLC-UV | Quantify organic impurities. | ≥ 99.5% |

| Identity Confirmation | LC-MS, NMR | Confirm the chemical structure and isotopic labeling. | Corresponds to structure |

| Water Content | Karl Fischer Titration | Quantify water content. | ≤ 0.5% |

| Residual Solvents | GC-HS/FID | Quantify solvents remaining from synthesis. | Within ICH limits |

| Assay | Mass Balance | Assign final purity value by combining results. | Reported value |

Ultimately, a comprehensive chromatographic purity assessment ensures that the synthesized Ticlopidine EP Impurity E-d4 (Chloride) reference standard is of sufficient quality to be reliably used in the validation of analytical methods and for the accurate quality control of Ticlopidine drug substance.

Advanced Analytical Methodologies for the Comprehensive Quantitative and Qualitative Assessment of Ticlodipine Ep Impurity E D4 Chloride

Development and Validation of Hyphenated Chromatographic-Mass Spectrometric Techniques for Impurity Profiling

Impurity profiling, which includes the identification, structural elucidation, and quantification of impurities in bulk drugs and their formulations, is a crucial aspect of modern pharmaceutical analysis. nih.gov Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable tools for this purpose. ijcrt.org

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detailed Analysis

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and essential technique for the analysis of pharmaceutical impurities due to its high sensitivity and specificity. ijcrt.orgnih.gov For a compound like Ticlopidine (B1205844) EP Impurity E-d4 (Chloride), an LC-MS/MS method would be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. nih.goveuropa.eu

The development of a robust LC-MS/MS method involves several key steps. First is the optimization of chromatographic conditions to achieve efficient separation of the impurity from the main API (Ticlopidine) and other related substances. nih.gov This includes selecting an appropriate column, such as a C8 or C18 reversed-phase column, and optimizing the mobile phase composition, typically a mixture of an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Following separation, the mass spectrometer provides detection and quantification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the impurity. nih.govshimadzu.com For quantitative analysis, a triple-quadrupole (QQQ) mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. ijper.org In this mode, a specific precursor ion of Ticlopidine EP Impurity E-d4 is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and sensitivity, allowing for quantification even at trace levels. nih.govijper.org Method validation would demonstrate the procedure's specificity, linearity, accuracy, precision, and range to ensure reliable results. nih.govijper.org

Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis

| Parameter | Typical Condition | Purpose |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation with shorter run times. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution of less polar compounds. |

| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Mass Spectrometer | Triple Quadrupole or High-Resolution (e.g., Q-TOF) | For sensitive and specific detection and quantification. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates ions from the analyte for mass analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile By-Product Analysis

During the multi-step synthesis of a pharmaceutical compound like Ticlopidine and its related substances, various volatile organic compounds (e.g., residual solvents, reagents, or by-products) may be introduced. shimadzu-webapp.eu Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of such volatile impurities. youtube.com Headspace GC-MS is particularly useful as it allows for the analysis of volatiles in a solid or liquid sample without complex extraction procedures. shimadzu-webapp.eushimadzu.com

In this approach, the drug substance or impurity sample is heated in a sealed vial, allowing volatile components to partition into the gas phase (headspace). shimadzu-webapp.eu A sample of this headspace gas is then injected into the GC-MS system. The gas chromatograph separates the individual volatile components based on their boiling points and interaction with the stationary phase of the GC column. youtube.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated. avivanalytical.com This spectrum acts as a chemical fingerprint, which can be compared against spectral libraries (like NIST) for definitive identification of the volatile by-products. shimadzu.com GC-MS methods are validated to ensure they are sensitive, accurate, and reliable for controlling volatile impurities within pharmaceutically acceptable limits. researchtrendsjournal.com

Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition | Purpose |

| Sampling Technique | Headspace (HS) Autosampler | Automated analysis of volatile compounds from a solid or liquid matrix. |

| GC Column | DB-5MS (or similar), 30 m x 0.25 mm, 0.25 µm | A common, robust column for general-purpose separation of volatile and semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) | Separates compounds based on their differing boiling points. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique that produces repeatable, library-searchable fragmentation patterns. |

| Mass Analyzer | Quadrupole | Scans a mass range (e.g., m/z 35-400) to detect all eluting compounds. |

| Identification | NIST Spectral Library Matching | Compares the obtained mass spectrum of an unknown peak to a library of known spectra for identification. |

Integration of Deuterated Internal Standards in Quantitative Analytical Method Development for Complex Matrices

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is considered the gold standard in quantitative mass spectrometry. texilajournal.comresearchgate.net A compound like Ticlopidine EP Impurity E-d4 (Chloride) is an ideal internal standard for the quantification of its non-deuterated counterpart, Ticlopidine EP Impurity E. Conversely, a commercially available standard like Ticlopidine-d4 HCl would be used to quantify Ticlopidine itself in complex matrices such as plasma or bile. nih.govmdpi.com

An internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. clearsynth.com Deuterated standards are optimal because they have nearly identical chemical and physical properties to the analyte being measured. researchgate.net They co-elute with the analyte during chromatography and experience similar ionization efficiency or suppression in the mass spectrometer's ion source. texilajournal.com

However, because the deuterated standard has a higher mass, the mass spectrometer can easily distinguish it from the analyte. By comparing the peak area of the analyte to the known concentration of the co-eluting deuterated internal standard, highly accurate and precise quantification can be achieved. clearsynth.com This approach effectively compensates for sample loss during extraction and corrects for matrix effects, which are a common source of error in LC-MS/MS assays. myadlm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Rigorous Structural Elucidation of Pharmaceutical Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. nih.govveeprho.comhts-110.com Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule, allowing for unambiguous structure confirmation. semanticscholar.org

Application of One-Dimensional and Two-Dimensional NMR Experiments for Ticlopidine Impurity E-d4 Structural Confirmation

Confirming the structure of Ticlopidine EP Impurity E-d4 (Chloride) requires a suite of NMR experiments. The structure of the non-deuterated impurity is 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium chloride. The "-d4" designation implies four deuterium (B1214612) atoms have replaced four hydrogen atoms, most likely on the 2-chlorobenzyl ring.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons in the molecule. semanticscholar.org For the d4-impurity, the signals corresponding to the four deuterated positions on the benzyl (B1604629) ring would be absent, confirming the location of the isotopic labels. The ¹³C NMR spectrum shows all carbon atoms, with those bonded to deuterium exhibiting altered splitting patterns and chemical shifts due to the isotopic effect.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system, such as those on the thienopyridine ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This experiment definitively links each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²J- and ³J-coupling). columbia.eduustc.edu.cn This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects different fragments of the molecule, for example, linking the benzyl group protons to the carbons of the pyridinium (B92312) ring via the benzylic CH₂ group.

By combining the data from these experiments, a complete and unambiguous structural assignment can be made, confirming both the core structure of Impurity E and the specific sites of deuterium labeling. researchgate.net

Table 3: Notional ¹H and ¹³C NMR Data for Structural Confirmation

| Experiment | Information Gained | Application to Ticlopidine EP Impurity E-d4 |

| ¹H NMR | Shows chemical shift, integration, and multiplicity of protons. | Confirms absence of 4 protons on the chlorobenzyl ring and assigns remaining protons. |

| ¹³C NMR | Shows chemical shifts of all carbon atoms. | Identifies all carbons; carbons attached to deuterium show isotopic shifts and different splitting. |

| COSY | Identifies protons that are coupled (typically through 3 bonds). | Establishes connectivity of protons on the thienopyridine moiety. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns each proton to its corresponding carbon atom. |

| HMBC | Correlates protons and carbons over 2-3 bonds. | Confirms the overall carbon skeleton and linkage between the benzyl and thienopyridine rings. |

Quantitative Analysis of Isotopic Distribution and Purity via Advanced NMR Methodologies

For a deuterated compound used as a standard, it is critical to determine not only its chemical purity but also its isotopic purity (or enrichment). rsc.org Quantitative NMR (qNMR) is a primary technique for this purpose, offering direct proportionality between signal integral and the number of nuclei. emerypharma.comethz.ch

Quantitative ¹H NMR (qNMR): This is a highly accurate method for determining the chemical purity of a substance. emerypharma.com The sample is analyzed with a certified internal standard of known purity and concentration. By comparing the integral of a specific analyte signal to the integral of a signal from the standard, the purity of the analyte can be calculated with high precision. ethz.ch It can also provide information on isotopic enrichment by quantifying the small residual signals of the non-deuterated isotopologues at the labeled positions.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. wikipedia.org While ¹H NMR confirms the absence of protons at labeled sites, ²H NMR confirms the presence of deuterium. huji.ac.il It can be used to verify the effectiveness of deuteration and, under proper experimental conditions, can provide quantitative information about the deuterium atom percentage at each labeled position. sigmaaldrich.com A combination of ¹H and ²H NMR can provide a very accurate determination of isotopic abundance. nih.gov The low natural abundance and smaller gyromagnetic ratio of deuterium mean that samples must typically be highly enriched for this analysis to be effective. wikipedia.orgmagritek.com

Together, these advanced NMR methods provide a comprehensive assessment, confirming the structure and quantifying both the chemical and isotopic purity of Ticlopidine EP Impurity E-d4 (Chloride), ensuring its suitability as a reference standard. rsc.org

Research on Method Development and Validation Parameters for Robust Impurity Quantification

The development and validation of an analytical method are imperative to guarantee its suitability for the intended purpose, which in this case is the quantification of a specific impurity in Ticlopidine. europa.euich.org The validation process for such a method is comprehensive, ensuring that it meets the stringent requirements for specificity, sensitivity, and robustness as outlined by the International Council for Harmonisation (ICH).

Specificity is a critical attribute of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest. ut.eenih.gov In the analysis of pharmaceutical impurities, the method must be highly selective to differentiate the target impurity from the parent drug (Ticlopidine), the deuterated internal standard, and any other related substances that may be present in the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this application due to its inherent high selectivity and sensitivity. mdpi.comrsc.org The chromatographic separation physically segregates the compounds, while the mass spectrometer provides an additional dimension of selectivity by monitoring specific mass-to-charge (m/z) transitions for each compound. This dual-level selectivity minimizes the risk of interference.

During method development, a cocktail solution containing the Ticlopidine API, the target impurity, Ticlodipine EP Impurity E-d4 (Chloride), and other known impurities is analyzed. The goal is to achieve baseline chromatographic separation or, at a minimum, to ensure that there is no cross-talk between the mass spectrometric signals of co-eluting compounds. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS further enhances selectivity by tracking a unique precursor-to-product ion fragmentation for each molecule. ijper.org

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Interference Observed |

|---|---|---|---|---|

| Ticlopidine | 2.54 | 264.1 | 154.2 | No |

| Analyte (Ticlopidine Impurity) | 2.18 | 278.1 | 168.2 | No |

| Ticlodipine EP Impurity E-d4 (IS) | 2.18 | 282.1 | 172.2 | No |

| Ticlopidine Impurity A | 1.95 | 248.0 | 138.1 | No |

| Ticlopidine Impurity B | 2.81 | 280.0 | 170.1 | No |

This interactive data table presents hypothetical but realistic data illustrating how the specificity of an LC-MS/MS method is assessed. The analyte and its deuterated internal standard are designed to co-elute, while their different mass-to-charge ratios prevent signal interference.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. ut.ee The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. ut.eeyoutube.com Establishing low LOD and LOQ values is particularly important for controlling potentially genotoxic impurities in pharmaceuticals. nih.gov

The ICH provides several approaches for determining LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve. sepscience.com A common practice is to establish the LOD at an S/N ratio of 3:1 and the LOQ at a ratio of 10:1. researchgate.net The calculated LOQ is then verified by analyzing samples at this concentration to confirm that the precision and accuracy meet predefined acceptance criteria.

| Parameter | Method Used | Result (ng/mL) | Acceptance Criteria |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N ≥ 3) | 0.05 | - |

| Limit of Quantification (LOQ) | Signal-to-Noise (S/N ≥ 10) | 0.15 | - |

| Precision at LOQ (%RSD, n=6) | - | 4.8% | ≤ 10% |

| Accuracy at LOQ (% Recovery) | - | 98.5% | 80-120% |

This interactive table contains plausible research data for the determination of LOD and LOQ for a target impurity, demonstrating the method's sensitivity.

Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in its parameters. chromatographyonline.comchromatographytoday.com It is a key indicator of the method's reliability during routine use and a critical prerequisite for successful method transfer between different laboratories. europa.eu Robustness is typically evaluated during method development by systematically varying critical parameters such as mobile phase composition, pH, column temperature, and flow rate. chromatographytoday.com

The impact of these variations on the analytical results, particularly the analyte-to-internal standard ratio and system suitability parameters, is carefully monitored. If the results remain within acceptable limits across all variations, the method is deemed robust.

A robust method facilitates a smoother transfer to other quality control laboratories. The transfer process itself is a formal procedure that may range from comparative testing on a set of samples to partial or full revalidation of the method in the receiving laboratory to ensure it performs as intended.

| Parameter Varied | Variation | %RSD of Analyte/IS Ratio | System Suitability | Result |

|---|---|---|---|---|

| Flow Rate | 0.4 mL/min (-20%) | 1.8% | Pass | Robust |

| 0.6 mL/min (+20%) | 2.1% | Pass | Robust | |

| Column Temperature | 35 °C (-5 °C) | 1.5% | Pass | Robust |

| 45 °C (+5 °C) | 1.9% | Pass | Robust | |

| Mobile Phase B % | 58% (-2%) | 2.5% | Pass | Robust |

| 62% (+2%) | 2.8% | Pass | Robust |

This interactive table presents hypothetical data from a robustness study. The % Relative Standard Deviation (%RSD) of the area ratio between the analyte and the internal standard remains low, and system suitability criteria are met, indicating the method is robust.

Mechanistic Investigations into the Formation and Degradation Pathways of Ticlodipine Leading to Impurity E

Research on the Identification and Characterization of Ticlopidine (B1205844) Degradation Products and Their Precursors

The identification and characterization of Ticlopidine's degradation products have been the subject of several research endeavors. Early studies on Ticlopidine metabolism revealed that the drug is extensively processed in the liver, with at least 20 metabolites identified. nih.gov While the parent drug has minimal in vitro activity, its metabolites are responsible for its antiplatelet effects. nih.govdrugbank.com

More targeted research has focused on the products formed under stress conditions designed to accelerate degradation. These studies are essential for establishing the intrinsic stability of the drug and for identifying potential impurities that may arise during manufacturing and storage. In vitro metabolic studies have been particularly insightful, revealing that Ticlopidine can undergo oxidation at both the thiophene (B33073) ring and the tetrahydropyridine (B1245486) moiety. nih.gov

One significant area of investigation has been the bioactivation of Ticlopidine by cytochrome P450 (CYP) enzymes, which leads to the formation of active metabolites. researchgate.net This process involves complex oxidative reactions. Research has also explored the role of peroxidases in Ticlopidine metabolism. nih.govdoi.org These enzymatic processes can generate reactive intermediates that are precursors to various degradation products.

A key finding from in vitro metabolic studies is the formation of a thienopyridinium metabolite via a 4-electron oxidation process. nih.govdoi.org This occurs through an intermediate dihydrothienopyridinium species. doi.org The fully oxidized thienopyridinium structure corresponds to that of Ticlopidine Impurity E. The characterization of these metabolites has been accomplished using advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govdoi.org These methods have been instrumental in elucidating the structures of the various degradation products and their precursors.

Exploration of Metabolic Pathways of Ticlopidine with a Focus on Impurity-Metabolite Relationships for Research Purposes

Ticlopidine is a prodrug that requires extensive hepatic metabolism to exert its pharmacological effect. thoracickey.comacademie-sciences.frmdpi.com This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP2B6. nih.govnih.gov The metabolic pathways are diverse and include N-dealkylation, S-oxidation, and oxidation of both the thiophene and the tetrahydropyridine rings. nih.gov

Of particular relevance to Impurity E is the metabolic oxidation of the tetrahydropyridine ring. Research has identified that ticlopidine can undergo a metabolic conversion similar to other cyclic tertiary amines, which are known to form pyridinium (B92312) metabolites. doi.orgnih.gov In vitro studies have explicitly characterized novel dihydrothienopyridinium (a 2-electron oxidation product) and thienopyridinium (a 4-electron oxidation product) metabolites of ticlopidine. doi.orgnih.gov The thienopyridinium metabolite (designated M6 in the study) is structurally identical to the cation of Impurity E.

This metabolic transformation is catalyzed by CYP enzymes (notably CYP3A4) and peroxidases. doi.orgnih.gov The proposed catalytic pathway involves an initial oxidation to form a carbinolamine, which exists in equilibrium with an iminium species (the dihydrothienopyridinium metabolite). doi.org Further oxidation leads to the stable, aromatic thienopyridinium metabolite. doi.orgnih.gov While the dihydrothienopyridinium was the main product in peroxidase-mediated reactions, the fully oxidized thienopyridinium (Impurity E cation) was the major metabolite observed in P450-catalyzed reactions. doi.orgnih.gov

This finding is significant for research purposes as it establishes a clear link between a known degradation product (Impurity E) and a major metabolite. This relationship can be leveraged in several ways:

Understanding Toxicity: The formation of pyridinium-type metabolites from other drugs has been linked to toxicity. Understanding that Impurity E is also a metabolite allows for more targeted toxicological research.

Pharmacokinetic Studies: The deuterated standard, Ticlopidine EP Impurity E-d4, can be used not only to quantify the impurity in the drug product but also as an internal standard to study the pharmacokinetics of this specific metabolic pathway in vivo.

Predictive Modeling: The shared formation pathway between a degradation product and a metabolite suggests that factors influencing one (e.g., oxidative stress) may also impact the other. This can aid in building predictive models for both drug stability and metabolic profiles.

The table below outlines the key metabolic transformations of ticlopidine that are relevant to the formation of Impurity E.

Table 2: Metabolic Pathways of Ticlopidine and Relationship to Impurity E

| Metabolic Reaction | Key Enzymes/Systems | Intermediate/Metabolite Formed | Proposed Relationship to Impurity E |

|---|---|---|---|

| Oxidation of Thiophene Ring | CYP2C19, CYP2B6, CYP3A4 | 2-oxo-ticlopidine, Ticlopidine S-oxide | This is a major metabolic pathway but is distinct from the formation of Impurity E. It leads to the active metabolite. nih.govnih.gov |

| 2-Electron Oxidation of Tetrahydropyridine Ring | Peroxidases (e.g., MPO), CYPs | Thienodihydropyridinium Metabolite (Iminium ion) | This is the direct metabolic precursor to the thienopyridinium metabolite. doi.orgnih.gov |

| 4-Electron Oxidation of Tetrahydropyridine Ring | CYP3A4, other CYPs | Thienopyridinium Metabolite | This metabolite is structurally identical to the cation of Ticlopidine EP Impurity E. The impurity is a salt form of this metabolite. doi.orgnih.gov |

Advanced Applications of Deuterated Ticlodipine Impurity E D4 Chloride in Pharmaceutical Research

Utilization in Tracer Studies for Understanding Degradation Kinetics and Pathway Elucidation

Deuterated Ticlopidine (B1205844) Impurity E-d4 (Chloride) serves as an effective tracer in studies designed to map the degradation pathways and kinetics of the parent drug, Ticlopidine. mdpi.com In these studies, a known amount of the deuterated impurity is introduced into a system where Ticlopidine is undergoing degradation. Analytical techniques such as mass spectrometry can then be used to distinguish between the pre-existing, non-labeled impurity and the newly formed impurity, allowing for a precise understanding of how and at what rate the impurity is formed. acs.orgnih.gov

This approach is crucial for identifying the specific conditions that lead to the formation of Impurity E, a critical step in developing strategies to minimize its presence in the final drug product. The use of deuterated tracers offers a significant advantage over traditional methods by providing a clearer picture of the degradation process without interfering with the chemical reactions being studied. mdpi.com

Research on Kinetic Isotope Effects in Impurity Formation and Chemical Stability

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). drugdiscoveryopinion.comlibretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond will proceed at a slower rate. drugdiscoveryopinion.com

By comparing the formation rate of Ticlopidine Impurity E with its deuterated analog, researchers can determine if the cleavage of a C-H bond is a rate-determining step in the impurity's formation. portico.org A significant KIE (a ratio of the rates of the non-deuterated to the deuterated reaction greater than one) provides valuable insight into the reaction mechanism. wikipedia.org This knowledge can be exploited to enhance the stability of the drug product by modifying storage conditions or formulation to disfavor the pathway leading to impurity formation.

Interactive Table: Hypothetical Kinetic Isotope Effect in the Formation of Ticlopidine Impurity E

| Parameter | Ticlopidine | Ticlopidine with Impurity E-d4 Tracer |

| Rate of Impurity E Formation (kH) | 1.0 x 10⁻⁵ M/s | Not Applicable |

| Rate of Impurity E-d4 Formation (kD) | Not Applicable | 1.4 x 10⁻⁶ M/s |

| Kinetic Isotope Effect (kH/kD) | 7.1 |

This table illustrates a hypothetical scenario where a significant primary kinetic isotope effect is observed, suggesting that the cleavage of a C-H bond (replaced by a C-D bond in the deuterated compound) is involved in the rate-limiting step of impurity formation.

Development and Certification of Deuterated Reference Standards for Global Pharmaceutical Compliance

Deuterated Ticlopidine Impurity E-d4 (Chloride) is an essential reference standard for the accurate quantification of its non-labeled counterpart in pharmaceutical quality control. clearsynth.comsigmaaldrich.comlgcstandards.com Regulatory agencies worldwide require stringent control of impurities in drug substances and products. The use of a deuterated internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is considered a best practice for achieving the highest level of accuracy and precision. nih.gov

The certification of these deuterated reference standards involves a rigorous process to confirm their identity, purity, and stability. nih.gov This ensures that laboratories across the globe can rely on these standards to produce consistent and comparable results, facilitating global pharmaceutical trade and ensuring patient safety.

Investigational Applications in Mechanistic Toxicology Studies to Understand Impurity Reactivity

Understanding the potential toxicity of drug impurities is a critical aspect of drug safety assessment. routledge.com Deuterated Ticlopidine Impurity E-d4 (Chloride) can be used in mechanistic toxicology studies to investigate the reactivity of this impurity within biological systems. acs.orgnih.gov By using the deuterated form, researchers can trace the metabolic fate of the impurity and identify any reactive metabolites that may form. nih.gov

This is particularly important for understanding how the impurity might interact with cellular macromolecules, such as DNA or proteins, which could lead to adverse effects. acs.org The use of stable isotope labeling in these studies provides a powerful tool for elucidating the molecular basis of any potential toxicity associated with Ticlopidine Impurity E. routledge.com

Role in Advanced Analytical Chemistry for Overcoming Matrix Effects in Complex Sample Analysis

In analytical chemistry, especially when analyzing samples from complex biological matrices like plasma or urine, other components in the sample can interfere with the measurement of the target analyte. This is known as the matrix effect. Deuterated internal standards, such as Ticlopidine EP Impurity E-d4 (Chloride), are the gold standard for compensating for these matrix effects. clearsynth.comtexilajournal.comwisdomlib.org

Because the deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation and analysis. chromatographyonline.com Any signal suppression or enhancement caused by the matrix will affect both the analyte and the deuterated standard equally. By comparing the signal of the analyte to the known concentration of the deuterated internal standard, a highly accurate and precise measurement can be achieved, even in the presence of significant matrix interference. texilajournal.commyadlm.org

Interactive Table: Overcoming Matrix Effects with a Deuterated Internal Standard

| Sample | Analyte (Impurity E) Peak Area | Deuterated Standard (Impurity E-d4) Peak Area | Calculated Concentration (ng/mL) |

| Standard in Solvent | 100,000 | 200,000 | 10.0 |

| Spiked Plasma Sample (with matrix suppression) | 50,000 | 100,000 | 10.0 |

| Spiked Urine Sample (with matrix enhancement) | 150,000 | 300,000 | 10.0 |

This table demonstrates how a deuterated internal standard can correct for matrix effects. Although the absolute peak areas vary due to suppression or enhancement, the ratio of the analyte to the internal standard remains constant, resulting in an accurate calculation of the analyte's concentration.

Regulatory Science and Research on Pharmacopoeial Standards for Ticlopidine Impurities

Scientific Justification and Research Supporting European Pharmacopoeia (EP) Impurity Specifications

The scientific justification for the specifications of ticlopidine (B1205844) impurities in the European Pharmacopoeia is rooted in the principles outlined by the International Council on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the ICH Q3A(R2) guideline, "Impurities in New Drug Substances." researchgate.net This guideline, which is legally binding within the EU, provides a framework for the reporting, identification, and qualification of impurities. edqm.eu

The EP general monograph "Substances for pharmaceutical use" (2034) and the general chapter 5.10 "Control of impurities in substances for pharmaceutical use" mandate that impurities in active substances be controlled and that monographs indicate which impurities are to be limited. edqm.euedqm.eu The limits for specified impurities in the ticlopidine monograph are based on a combination of factors, including:

Batch Analysis: Data from multiple batches of ticlopidine hydrochloride manufactured by various sources are analyzed to understand the impurity profile. This includes identifying recurring impurities and their typical levels.

Toxicological Assessment: Each impurity is assessed for its potential toxicity. Impurities with known or suspected high potency or toxic effects may have stricter limits. edqm.eu

Qualification Thresholds: The ICH Q3A guidelines establish thresholds for qualifying the safety of impurities. An impurity is considered qualified if its level in the API is at or below the level present in batches used in safety and clinical studies.

While specific public assessment reports detailing the justification for each limit in the ticlopidine monograph are not always publicly available, the EDQM's process involves a thorough evaluation of the manufacturing process of the API, potential degradation pathways, and toxicological data to establish safe and achievable limits. synzeal.com The use of a Certificate of Suitability (CEP) to the European Pharmacopoeia monographs allows manufacturers to demonstrate that the quality of their substance is suitably controlled by the respective monograph. synzeal.com

Academic Studies on Thresholds for Identification, Qualification, and Reporting of Pharmaceutical Impurities

Academic and industry research has extensively focused on the practical application and scientific basis of the impurity thresholds set by ICH, which are adopted by the EP. These thresholds are a cornerstone of modern pharmaceutical quality control.

The reporting, identification, and qualification thresholds are determined by the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | > 0.05% | > 0.10% or daily intake of > 1.0 mg (whichever is lower) | > 0.15% or daily intake of > 1.0 mg (whichever is lower) |

| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |

Data derived from ICH Q3A(R2) Guidelines. researchgate.net

Research in this area often investigates the challenges and interpretations of these thresholds. For instance, studies have explored the inconsistencies that can arise between impurity thresholds for drug substances (ICH Q3A) and drug products (ICH Q3B), especially for degradation products that are common to both. researchgate.net Other research has focused on the development of analytical methods with sufficient sensitivity to accurately detect and quantify impurities at or below the reporting threshold. edqm.eumdpi.com The consensus from numerous studies is that while the ICH thresholds provide a standardized and risk-based approach, their application requires careful scientific judgment and robust analytical data.

Research Initiatives Towards the Development of Harmonized Global Impurity Control Strategies

The globalization of the pharmaceutical market has necessitated the harmonization of pharmacopoeial standards to ensure consistent quality of medicines worldwide and to avoid the duplication of testing for manufacturers. pharmtech.comedqm.eu Several key research and collaborative initiatives are driving this harmonization:

The Pharmacopoeial Discussion Group (PDG): Formed in 1989, the PDG includes representatives from the European Pharmacopoeia, the Japanese Pharmacopoeia (JP), and the United States Pharmacopeia (USP), with the World Health Organization (WHO) as an observer. scispace.com The PDG works to harmonize excipient monographs and general chapters, which reduces the burden on manufacturers who would otherwise need to test according to different standards for different regions. who.int

International Council on Harmonisation (ICH): The ICH brings together regulatory authorities and the pharmaceutical industry to develop scientific and technical guidelines for drug registration. scispace.com The ICH Quality guidelines, particularly the Q3 series on impurities, are a prime example of successful harmonization that has been adopted by major pharmacopoeias globally. pharmtech.com

World Health Organization (WHO): The WHO's "Good Pharmacopoeial Practices" provides guidance on the design, development, and maintenance of pharmacopoeial standards, with a focus on harmonization. nih.gov This initiative aims to facilitate the adoption and adaptation of standards between different pharmacopoeias.

Research in this area often involves collaborative studies between different pharmacopoeias to develop and validate harmonized analytical methods and to establish common reference standards. texilajournal.com These initiatives are crucial for ensuring that a pharmaceutical substance like ticlopidine has a single, globally accepted set of quality standards.

Implications and Research Challenges of Deuterated Standards for Pharmacopoeial Monograph Development

"Ticlopidine EP Impurity E-d4 (chloride)" is a stable isotope-labeled (SIL) internal standard. The use of deuterated standards in pharmacopoeial analysis has significant implications and presents unique research challenges.

Implications:

Improved Accuracy and Precision: Deuterated internal standards, when used in mass spectrometry-based methods (e.g., LC-MS), can significantly improve the accuracy and precision of impurity quantification. kcasbio.com Because they are chemically almost identical to the non-labeled analyte, they co-elute and experience similar matrix effects and ionization suppression, allowing for more reliable correction of these variables. sigmaaldrich.com

Method Robustness: The use of SIL-IS can lead to more robust and reliable analytical methods, which is a key consideration for pharmacopoeial procedures that must be transferable between different laboratories. sigmaaldrich.com

Research Challenges:

| Challenge | Description | Research Focus |

| Isotopic Purity | It is nearly impossible to synthesize a 100% isotopically pure compound. The presence of unlabeled species in the deuterated standard can affect the accuracy of quantification, especially at low impurity levels. myadlm.org | Developing synthetic methods that achieve high levels of deuterium (B1214612) incorporation and analytical techniques to accurately determine the isotopic distribution. myadlm.org |

| Stability of the Label | Deuterium atoms can sometimes be lost through chemical exchange with protons from the solvent or matrix, particularly if they are located on heteroatoms or acidic carbons. This can compromise the integrity of the standard. who.intkcasbio.com | Research into optimal positioning of deuterium labels on the molecule to ensure they are on non-exchangeable sites. |

| Chromatographic Separation | In some cases, a slight chromatographic separation between the deuterated standard and the analyte can occur (the "isotope effect"). If this separation is significant, it can lead to differential matrix effects and impact quantification. who.inteuropa.eu | Investigating the chromatographic behavior of deuterated compounds and developing conditions that minimize isotopic separation. |

| Regulatory Acceptance | While widely used in bioanalysis, the formal incorporation of deuterated standards into pharmacopoeial monographs requires thorough validation and demonstration of their suitability and robustness for compendial testing. edqm.eusigmaaldrich.com | Establishing clear guidelines and validation requirements for the use of SIL-IS in pharmacopoeial methods. |

The development and validation of methods using deuterated standards like "Ticlopidine EP Impurity E-d4 (chloride)" for pharmacopoeial use is an active area of research, aiming to leverage the analytical advantages while ensuring the reliability and consistency required for official standards. pharmtech.comkcasbio.com

Research Methodologies for Addressing Potential Genotoxic Impurities within Pharmaceutical Substances

Potential genotoxic impurities (PGIs) are of significant concern due to their ability to damage DNA and potentially cause cancer, even at very low levels. The ICH M7 guideline provides a framework for the assessment and control of these impurities. who.int Research in this field is focused on developing and refining methodologies to identify and control PGIs in substances like ticlopidine.

Key Research Methodologies:

(Q)SAR Analysis (In Silico Prediction): The initial step in assessing the genotoxic potential of an impurity is often computational. Quantitative Structure-Activity Relationship ((Q)SAR) models are used to predict the mutagenic potential of a compound based on its chemical structure. nih.gov The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based. pmda.go.jp A negative prediction from both systems for an impurity like a ticlopidine-related compound would classify it as a low-risk (Class 5) impurity. ich.org

Bacterial Reverse Mutation (Ames) Test: If an impurity shows a structural alert for mutagenicity in (Q)SAR analysis, the standard next step is to perform a bacterial reverse mutation assay (Ames test). This in vitro test is highly predictive of mutagenic potential. A negative Ames test can often overrule a positive in silico prediction. ich.org

In Vitro and In Vivo Follow-up Testing: For impurities that are positive in the Ames test but cannot be controlled to an acceptable level, further in vitro (e.g., micronucleus test in mammalian cells) and in vivo genotoxicity studies may be required to determine if the genotoxic potential is expressed in mammals. europa.eu

Trace Level Analytical Methods: A significant area of research is the development of highly sensitive analytical methods, such as LC-MS/MS or GC-MS, to detect and quantify PGIs at the low levels required by the Threshold of Toxicological Concern (TTC). The TTC for most PGIs is set at 1.5 µ g/day intake. europa.eu

For ticlopidine, a systematic assessment of all potential impurities, including starting materials, by-products, and degradation products, would be conducted using these methodologies. For instance, the thienopyridine structure and its derivatives would be subjected to in silico analysis to identify any structural alerts for genotoxicity. Any concerning impurities would then be further investigated through in vitro testing to ensure their levels in the final API are well below the established safety thresholds.

Future Perspectives and Emerging Research Areas for Isotope Labeled Pharmaceutical Impurities

Innovation in Novel Synthetic Approaches for Complex Deuterated Impurities

The synthesis of complex deuterated impurities presents a significant chemical challenge. Traditional methods often involve multi-step, low-yield processes. However, emerging synthetic strategies are paving the way for more efficient and selective deuterium (B1214612) incorporation.

Recent research has highlighted innovative approaches that move beyond classical methods. These include:

Catalytic Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of hydrogen with deuterium atoms in a molecule. Advances in catalysts, including the use of ionic liquids and photocatalysts, are enabling HIE reactions under milder conditions with greater selectivity. rxteach.com For instance, ionic liquid catalyzed H/D exchange reactions have demonstrated high efficiency in deuterating active pharmaceutical ingredients (APIs). rxteach.com

Flow Chemistry: The application of flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity in deuteration reactions. fortrea.com This continuous processing method is particularly advantageous for scaling up the synthesis of deuterated compounds. fortrea.com

Semiconductor Photocatalysis: This novel approach utilizes light-activated semiconductors to catalyze deuteration, offering a green and efficient alternative to traditional methods. pharmasop.in It has shown promise in the N-alkylation of pharmaceuticals with deuterated reagents. pharmasop.in

Use of Isotope-Containing Building Blocks: The de novo synthesis of deuterated compounds using isotopically labeled starting materials remains a fundamental and powerful strategy. nih.gov This method allows for the precise placement of deuterium atoms within a molecule's structure.

These innovative synthetic methodologies are critical for producing the next generation of complex deuterated internal standards, which are essential for the accurate analysis of pharmaceutical impurities.

Advancements in High-Throughput and Automated Impurity Profiling Technologies

The demand for faster and more efficient analysis of pharmaceutical impurities has spurred significant advancements in analytical technology. High-throughput screening (HTS) and automation are at the forefront of this evolution, enabling the rapid and reliable profiling of impurities in drug substances and products.

Key technological advancements in this area include:

Automated Liquid Chromatography Systems: Modern High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems are increasingly integrated with robotic autosamplers and advanced software. nih.govpharmafocusamerica.com This automation allows for continuous, unattended operation, significantly increasing sample throughput and reducing the potential for human error. andrewyoungmassachusetts.com

Hyphenated Techniques: The coupling of chromatography with mass spectrometry (LC-MS) has become an indispensable tool for impurity profiling. pharmasop.inazolifesciences.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, facilitating the identification and structural elucidation of unknown impurities. pharmasop.in

Automated Fraction Collection and Reanalysis: For the isolation and characterization of impurities, automated systems can perform preparative HPLC, fraction collection based on UV or mass-based triggers, and subsequent reanalysis of the collected fractions. pharmafocusamerica.com This streamlined workflow accelerates the identification process.

Software and Data Management: Advanced software platforms are crucial for controlling automated systems, processing the vast amounts of data generated by high-throughput analyses, and ensuring data integrity in compliance with regulatory standards such as 21 CFR Part 11. nih.gov

These technologies are instrumental in the efficient analysis of pharmaceutical products, where the use of deuterated internal standards like Ticlopidine (B1205844) EP impurity E-d4 (chloride) ensures the accuracy and reliability of quantitative results.

Integration of Computational Chemistry and In Silico Prediction for Impurity Formation Mechanisms

Computational chemistry and in silico modeling are emerging as powerful predictive tools in pharmaceutical development, offering the potential to anticipate the formation of impurities and degradation products before they are observed experimentally.

This predictive approach involves several key aspects:

Predictive Impurity Analysis (PIA): PIA leverages computational tools and advanced analytical techniques to identify potential impurities throughout the product lifecycle. rxteach.com This proactive approach helps in ensuring safety, quality, and regulatory compliance. rxteach.com

Software for Degradation Pathway Prediction: Programs like Zeneth use knowledge-based rules to predict the degradation pathways of small organic molecules under various stress conditions. pharmafocusamerica.comazolifesciences.com This allows researchers to anticipate potential degradants and develop appropriate analytical methods for their detection. pharmafocusamerica.comazolifesciences.com

AI-Driven Impurity Prediction: The integration of artificial intelligence (AI) and machine learning algorithms is enhancing the accuracy of impurity prediction. durofy.com AI-powered tools can analyze chemical reactions and predict the structures of potential impurities with high accuracy, significantly reducing the time and effort required for manual analysis. durofy.comkanboapp.com

Toxicity Prediction: In silico tools are also employed to predict the toxicological properties of potential impurities. researchgate.net This is particularly important for assessing the risk of genotoxic impurities and is supported by regulatory guidelines such as ICH M7.

While these computational models are highly sophisticated, a key area for future development will be their application to isotope-labeled compounds. Understanding how the presence of deuterium or other stable isotopes might influence reaction pathways and fragmentation patterns in mass spectrometry will be crucial for the in silico prediction of labeled impurity formation.

Promotion of Interdisciplinary Research Collaborations in Pharmaceutical Impurity Sciences

The complexity of modern drug development necessitates a highly collaborative and interdisciplinary approach to pharmaceutical impurity science. The effective identification, characterization, and control of impurities require the integration of expertise from various scientific disciplines.

The promotion of interdisciplinary research collaborations is essential for several reasons:

Breaking Down Silos: Effective collaboration between departments such as Research and Development (R&D), Analytical Development, Manufacturing, and Regulatory Affairs is crucial for a cohesive and efficient drug development process. andrewyoungmassachusetts.com Breaking down these operational silos prevents miscommunication and streamlines workflows. andrewyoungmassachusetts.com

Leveraging Diverse Expertise: The identification of a novel impurity often requires a multidisciplinary team, including analytical chemists, synthetic organic chemists, and spectroscopists. nih.gov This collaborative effort ensures that all aspects of the impurity, from its structure to its potential impact, are thoroughly investigated. nih.gov

Fostering Innovation: Partnerships between pharmaceutical companies, academic institutions, and contract research organizations (CROs) are powerful drivers of innovation. rxteach.compharmafocusamerica.com These collaborations facilitate the sharing of knowledge, resources, and risk, accelerating the development of new technologies and methodologies for impurity analysis. rxteach.compharmafocusamerica.com

Integrated Approach to Quality: A holistic approach to impurity control, integrating process understanding with advanced analytical techniques, is essential for ensuring the quality and safety of pharmaceutical products. grace.comyoutube.com This requires close collaboration between process chemists and analytical scientists to identify and control critical process parameters that may impact impurity formation. grace.com

The development and use of specialized reagents like Ticlopidine EP impurity E-d4 (chloride) are a testament to the success of such collaborations, bringing together expertise in synthetic chemistry and analytical science to meet a critical need in pharmaceutical quality control.

Q & A

How can researchers design experiments to characterize Ticlodipine EP impurity E-d4 (chloride) while addressing potential interference from other impurities?

Classification: Basic Research Question

Methodological Answer:

A systematic approach involves combining Forced Degradation Studies (acid/base/oxidative stress) with Factorial Design (DoE) to identify critical variables affecting impurity resolution. For example, chromatographic conditions (pH, column temperature, mobile phase composition) can be optimized using DoE to establish a Method Operable Design Region (MODR) . This ensures robustness and minimizes co-elution risks with structurally similar impurities. Additionally, residual solvents and inorganic impurities should be quantified via ICP-MS or ion chromatography, as outlined in ICH Q3D guidelines .

What strategies resolve contradictions between observed impurity profiles in stability studies and theoretical degradation pathways?

Classification: Advanced Research Question

Methodological Answer:

Discrepancies often arise from unaccounted reactive intermediates or matrix effects. To address this:

- Perform QMSA (Quantum Mechanical Spectral Analysis) on NMR data to detect low-abundance impurities masked by major analyte signals .

- Cross-validate findings with High-Resolution Mass Spectrometry (HRMS) and computational modeling (e.g., DFT calculations) to confirm degradation pathways .

- Replicate studies under varied stress conditions (e.g., photolytic vs. thermal) to isolate confounding variables . Document unresolved contradictions as limitations, per EPAR Technical Report guidelines .

How should researchers integrate toxicological risk assessment for Ticlodipine EP impurity E-d4 (chloride) when in vivo data is unavailable?

Classification: Advanced Research Question

Methodological Answer:

Apply Read-Across and Threshold of Toxicological Concern (TTC) principles:

- Compare structural analogs (e.g., deuterated vs. non-deuterated chlorides) using databases like ECHA’s REACH registrations to infer toxicity .

- Use in silico tools (e.g., OECD QSAR Toolbox) to predict mutagenicity and genotoxicity.

- Establish a preliminary safety threshold based on ICH M7 guidelines, assuming a daily intake limit of 1.5 μg/day for mutagenic impurities . If stability data indicate impurity accumulation exceeds this threshold, prioritize in vitro assays (e.g., Ames test) .

What analytical techniques are critical for distinguishing Ticlodipine EP impurity E-d4 (chloride) from its non-deuterated counterpart?

Classification: Basic Research Question

Methodological Answer:

- Isotopic Ratio Mass Spectrometry (IRMS): Quantifies deuterium incorporation efficiency (>98% required for valid isotopic labeling studies) .

- LC-MS/MS with MRM Transitions: Differentiates isotopic clusters (e.g., m/z shifts of +4 for deuterated species) while avoiding false positives from chloride adducts .

- Dynamic Light Scattering (DLS): Assesses aggregation behavior, which may vary between deuterated and non-deuterated forms due to altered hydrophobicity .

How can researchers ensure data integrity when reporting impurity levels near the limit of quantification (LOQ)?

Classification: Advanced Research Question

Methodological Answer:

- Adopt ICH Q2(R1) validation protocols: Perform spike-recovery experiments at LOQ (e.g., 0.05% w/w) with triplicate analysis to confirm precision (RSD <15%) .

- Use Bayesian Statistical Models to quantify uncertainty intervals for low-abundance impurities, as recommended in EPAR Technical Report #333 .

- Archive raw chromatographic data (e.g., .cdf files) with metadata (column lot, instrument calibration logs) for independent verification, per HDEC archiving requirements .

What interdisciplinary approaches enhance the understanding of Ticlodipine EP impurity E-d4 (chloride)’s role in drug-product instability?